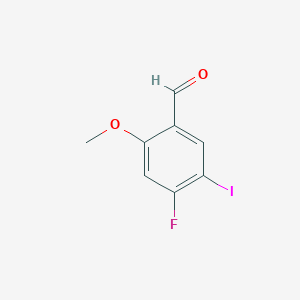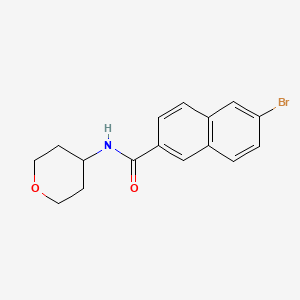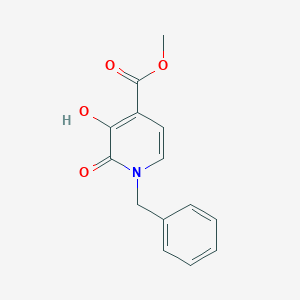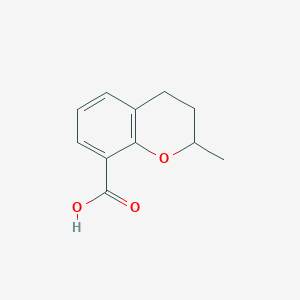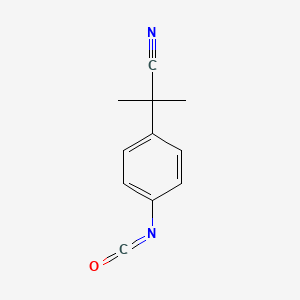
2-(4-Isocyanatophenyl)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isocyanatophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an isocyanate group and a nitrile group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenyl)-2-methylpropanenitrile typically involves the reaction of 4-isocyanatobenzyl cyanide with suitable reagents under controlled conditions. One common method involves the use of phosgene as a reagent to introduce the isocyanate group . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures high efficiency and yield. The process typically involves the use of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-(4-Isocyanatophenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The nitrile group can participate in addition reactions with electrophiles, leading to the formation of imines and other derivatives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Electrophiles: React with the nitrile group to form imines.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Imines: Formed from the reaction with electrophiles.
科学的研究の応用
2-(4-Isocyanatophenyl)-2-methylpropanenitrile has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyureas.
Materials Science: Employed in the development of advanced materials such as aerogels and nanostructures.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of adhesives, coatings, and sealants.
作用機序
The mechanism of action of 2-(4-Isocyanatophenyl)-2-methylpropanenitrile involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products such as ureas and urethanes. The nitrile group can undergo addition reactions with electrophiles, leading to the formation of imines and other derivatives .
類似化合物との比較
Similar Compounds
4-Isocyanatobenzyl cyanide: Similar structure but lacks the methyl group on the propanenitrile moiety.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Contains an additional isocyanate group, making it more reactive.
2,4-Diisocyanato-1-methylbenzene: Contains two isocyanate groups and is used in the synthesis of polyurethanes.
Uniqueness
2-(4-Isocyanatophenyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it suitable for various applications in polymer chemistry and materials science .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-(4-isocyanatophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H10N2O/c1-11(2,7-12)9-3-5-10(6-4-9)13-8-14/h3-6H,1-2H3 |
InChIキー |
XXACVKMOMPJBSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





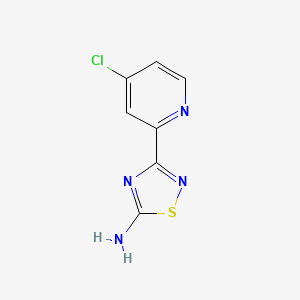
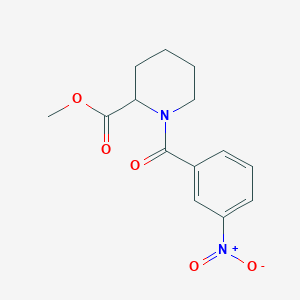
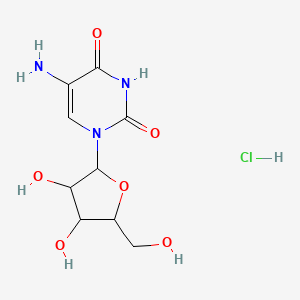
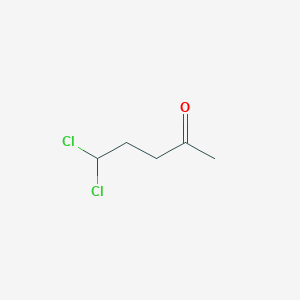
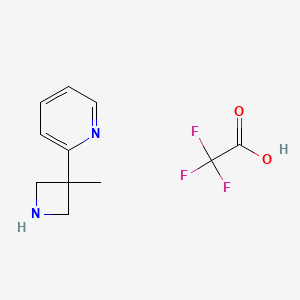
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
